molecular formula C26H32N4O B12553676 Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-(2-methylpropyl)- CAS No. 192525-48-7

Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-(2-methylpropyl)-

Cat. No.: B12553676
CAS No.: 192525-48-7
M. Wt: 416.6 g/mol
InChI Key: PBAGYELZEOEOPH-UHFFFAOYSA-N
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Description

Introduction to Benzenecarboximidamide Derivatives

Benzenecarboximidamides belong to the broader class of amidines, organic compounds featuring the functional group $$ \text{RC}(=\text{NH})\text{NH}_2 $$. These derivatives are notable for their strong basicity and ability to interact with biological targets, such as proteases and receptors. The compound under study exemplifies a bis-substituted variant, where two benzenecarboximidamide moieties are connected via a 2,5-furandiyl linker and modified with $$ N $$-(2-methylpropyl) substituents.

Structural Classification of 4,4'-(2,5-Furandiyl)bis[N-(2-Methylpropyl)benzenecarboximidamide

Molecular Architecture

The compound’s structure (Figure 1) comprises:

  • Central 2,5-furandiyl bridge : A five-membered heterocyclic ring with oxygen at position 1, facilitating conjugation between the two benzene rings.
  • Para-substituted benzene rings : Each benzene is functionalized at the 4-position with a carboximidamide group ($$ \text{C}(=\text{NH})\text{NH} $$).
  • N-(2-Methylpropyl) substituents : Branched alkyl chains ($$ \text{CH}2\text{CH}(\text{CH}3)_2 $$) attached to the amidine nitrogen, enhancing steric bulk and lipophilicity.

Molecular Formula : $$ \text{C}{26}\text{H}{30}\text{N}_4\text{O} $$
Key Structural Features :

Property Description
Functional Groups Amidine ($$ \text{C}(=\text{NH})\text{NH} $$), furan, branched alkyl chains
Symmetry $$ C_2 $$-symmetric due to identical substituents on both benzene rings
Conjugation Extended π-system across furan and benzene rings, influencing electronic properties

The amidine groups exhibit strong basicity ($$ \text{p}K_a \sim 11-12 $$), a hallmark of amidines, due to resonance stabilization of the protonated form. The $$ N $$-(2-methylpropyl) groups introduce steric hindrance, potentially modulating interactions with biological targets or catalytic sites.

Spectroscopic Characteristics
  • IR Spectroscopy : Stretching vibrations at $$ \sim 1640 \, \text{cm}^{-1} $$ (C=N) and $$ \sim 3300 \, \text{cm}^{-1} $$ (N-H).
  • NMR : Distinct signals for furan protons ($$ \delta 6.5-7.0 $$), aromatic protons ($$ \delta 7.2-7.8 $$), and $$ N $$-(2-methylpropyl) methyl groups ($$ \delta 0.8-1.2 $$).

Historical Development of Bis-Substituted Benzenecarboximidamides

Early Amidines and Their Limitations

Simple amidines, such as benzamidine ($$ \text{C}6\text{H}5\text{C}(=\text{NH})\text{NH}_2 $$), were first studied in the mid-20th century for their protease-inhibiting properties. However, their poor pharmacokinetic profiles and lack of selectivity spurred efforts to develop bis-substituted derivatives.

Key Milestones in Bis-Substituted Derivatives
  • Linker Optimization (1980s–1990s) :

    • Introduction of rigid aromatic linkers (e.g., furan, biphenyl) to preorganize amidine groups for enhanced target binding.
    • Patent AU707323B2 (1996) disclosed furan-linked benzamidine derivatives as anticoagulants, highlighting the role of linkers in modulating activity.
  • Substituent Engineering (2000s–Present) :

    • Incorporation of branched alkyl groups (e.g., $$ N $$-(2-methylpropyl)) to improve solubility and reduce off-target interactions.
    • Advances in synthetic methods, such as Ullmann coupling and Pd-catalyzed aminations, enabling efficient construction of bis-amidines.
Applications in Contemporary Research
  • Enzyme Inhibition : Bis-amidines inhibit serine proteases (e.g., thrombin) by mimicking the transition state of peptide substrates.
  • Materials Science : Amidines serve as ligands in perovskite solar cells, leveraging their electronic properties for charge transport.

Properties

CAS No.

192525-48-7

Molecular Formula

C26H32N4O

Molecular Weight

416.6 g/mol

IUPAC Name

N'-(2-methylpropyl)-4-[5-[4-[N'-(2-methylpropyl)carbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C26H32N4O/c1-17(2)15-29-25(27)21-9-5-19(6-10-21)23-13-14-24(31-23)20-7-11-22(12-8-20)26(28)30-16-18(3)4/h5-14,17-18H,15-16H2,1-4H3,(H2,27,29)(H2,28,30)

InChI Key

PBAGYELZEOEOPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NCC(C)C)N)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

Step Reagents/Conditions Outcome References
Carboximidamide Formation Reaction of 4-aminobenzoic acid with formamidine acetate or cyanamide derivatives Benzenecarboximidamide core
Alkylation Nucleophilic substitution with 2-methylpropyl bromide or iodide in polar aprotic solvents (e.g., DMF) N-(2-Methylpropyl) substitution

Critical Considerations :

  • Steric Hindrance : Bulky 2-methylpropyl groups may necessitate elevated temperatures or catalysts (e.g., K₂CO₃) to drive alkylation.
  • Purity Control : Column chromatography or recrystallization is essential to isolate mono-alkylated products.

Coupling Amidines to Furan

The final step involves attaching two amidine units to the furan scaffold. Strategies include:

Coupling Methods

Approach Mechanism Advantages Challenges
Ullmann-Type Coupling Cu-mediated coupling of aryl halides to furan High regioselectivity Requires pre-halogenated furan
Suzuki-Miyaura Cross-Coupling Pd-catalyzed coupling of boronic acids to furan halides Mild conditions Limited to boronate-ester functionalized amidines
Diazonium Salt Reaction Electrophilic aromatic substitution via diazonium intermediates Cost-effective Low yields due to furan’s electron density

Example Protocol :

  • Halogenation : Brominate 2,5-furan derivatives using NBS or Br₂ in acetic acid.
  • Arylation : Couple brominated furan with arylamidines using Pd(PPh₃)₄ and K₂CO₃ in DMF.

Purification and Characterization

Technique Purpose Key Data References
HPLC Purity assessment >98% purity reported for analogous diamidines
NMR Structural confirmation Peaks for furan protons (δ 6.7–7.8 ppm), amidine NH (δ 8.5–9.5 ppm)
MS Molecular weight verification [M+H]⁺ = 416.58 (calculated for C₂₆H₃₂N₄O)

Challenges and Optimization

Issue Solution Impact
Regioselectivity Use of directing groups (e.g., nitro) to control substitution Enhances yield of 2,5-disubstituted furan
Solubility Employ polar solvents (DMSO, DMF) for coupling reactions Improves reaction efficiency
Byproduct Formation Temperature control (0–25°C) during alkylation Minimizes dialkylation

Related Synthetic Analogues

Compound Structure Key Difference Application
Furamidine 4,4'-(2,5-Furandiyl)bis-benzenecarboximidamide Lack of 2-methylpropyl groups Antiparasitic agent
Pafuramidine O-Methyl amidoxime derivative Amidoxime substitution Antitrypanosomal activity

Industrial and Academic Relevance

  • Pharmaceutical Potential : Amidines are bioactive motifs in antiparasitic and anticancer agents.
  • Material Science : Furan-based polymers exhibit tunable electronic properties.

Chemical Reactions Analysis

Furan Ring Formation

The synthesis of the 2,5-furandiyl core is critical. Transition-metal-free methods, such as those described for 2,5-diaryl furans, involve:

  • 1,3-Diene Oxidation : Symmetrical 1,3-dienes undergo photochemical oxidation to form endoperoxides, followed by dehydration using Appel reagents (CBr₄/PPh₃) to yield the furan .

  • Batch vs. Continuous-Flow Synthesis :

    • Batch Conditions : Yields vary (21–88%) depending on substituents (e.g., bromine or trifluoromethyl groups enhance acidity for efficient dehydration) .

    • Continuous-Flow : Scalable and efficient, achieving comparable yields to batch methods for symmetrical substrates .

Key Data :

ParameterBatch SynthesisContinuous-Flow Synthesis
Yield (e.g., 4-CF₃) 88%Comparable
Advantage Flexibility for small-scaleScalability, uniform heating
Reference

Functionalization of Benzenecarboximidamide Groups

The benzenecarboximidamide groups likely form via amidination or substitution reactions. For instance:

  • N-(2-Methylpropyl) Substitution : Alkylation of anilines or amidines with 2-methylpropyl bromide in the presence of a base (e.g., K₂CO₃) could introduce the substituent .

  • Amidination : Reaction of benzoic acid derivatives with amidine precursors under coupling conditions (e.g., EDC, HOBt).

Hydrolysis and Stability

Benzenecarboximidamides are generally stable under neutral conditions but may hydrolyze in acidic/basic environments to form imidic acids or amides. The presence of electron-withdrawing groups (e.g., sulfamoyl in related compounds ) could influence stability.

Electrophilic Aromatic Substitution

The para positions of the benzenecarboximidamide rings are likely deactivated due to the electron-withdrawing effect of the amidamide group, reducing reactivity toward electrophiles.

Structural Analogues

  • Pafuramidine (Result ) : A related bis-amidoxime furan derivative demonstrates antiparasitic activity, highlighting the potential biological relevance of such furan-linked structures.

  • Transition-Metal-Free Synthesis (Result ) : Efficient furan formation without catalysts, suggesting scalable routes for the target compound’s core.

Functional Group Compatibility

  • N-(2-Methylpropyl) Substituents : These groups enhance lipophilicity, potentially affecting solubility and biological activity .

Stability and Degradation

The compound’s stability may depend on:

  • Hydrolytic Resistance : Amidamide groups are less reactive than amides, but prolonged exposure to extreme pH could lead to degradation .

  • Furan Ring Oxidation : Furan rings are prone to oxidation, especially under acidic or peroxide conditions, potentially forming endoperoxides .

Note: Direct experimental data for this specific compound is not available in the provided sources; insights are inferred from analogous systems and reaction mechanisms.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial and anticancer properties of benzenecarboximidamide derivatives. For instance, compounds derived from this structure have shown significant activity against various bacterial strains and human cancer cell lines.

  • Antimicrobial Activity : A study evaluated several derivatives against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .
  • Anticancer Activity : The anticancer potential was assessed using the HCT116 colorectal cancer cell line. Notably, some derivatives demonstrated IC50 values lower than that of 5-Fluorouracil (a standard chemotherapy drug), indicating their potential as effective anticancer agents .
CompoundMIC (µM)IC50 (µM)
N11.27>20.31
N9-5.85
N18-4.53

Synthesis of Value-Added Chemicals

Benzenecarboximidamide derivatives have been investigated for their catalytic properties in organic synthesis. Recent research has focused on the conversion of biomass-derived compounds like methylfuran into valuable chemicals using these derivatives as catalysts.

  • Catalytic Performance : Studies have shown that when mixed with various substrates under specific conditions, these compounds can yield products with high efficiency. For example, in a hydroxyalkylation reaction involving methylfuran and formaldehyde, yields ranged from 58% to 92% depending on the catalyst used .

Polymer Chemistry

The unique structure of benzenecarboximidamide allows for its incorporation into polymer matrices to enhance material properties. Research indicates that modifying polymers with this compound can improve thermal stability and mechanical strength.

  • Thermal Stability : Polymers modified with benzenecarboximidamide exhibit enhanced thermal properties compared to unmodified counterparts, making them suitable for high-temperature applications.

Case Studies

  • Antimicrobial Screening : A systematic investigation into various derivatives revealed that modifications at specific positions on the aromatic rings significantly influenced antimicrobial potency . This study underscores the importance of structural optimization in drug design.
  • Catalytic Reactions : An experimental setup involving methylfuran conversion demonstrated that benzenecarboximidamide-based catalysts outperformed traditional catalysts in terms of yield and selectivity . This highlights its potential in green chemistry applications.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4,4’-(2,5-furandiyl)bis[N-(2-methylpropyl)-] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Insights :

  • Rigidity vs.
  • Substituent Effects : N-(2-methylpropyl) groups in the target compound may enhance lipophilicity, whereas N-methoxy groups in pafuramidine could alter metabolic stability .

Counterion and Solubility Profiles

Counterions critically affect solubility, stability, and pharmacokinetics.

Compound Name Counterion Solubility in Water Application Considerations Reference
Target Compound Dihydrochloride Likely moderate solubility* Suitable for injectable formulations
Pentamidine Isethionate Bis(2-hydroxy-ethanesulfonate) High solubility Parenteral administration preferred
Pentamidine Mesilate Dimethanesulfonate Slightly soluble Requires solubilizing agents
Pafuramidine Maleate Maleate Enhanced solubility Optimized for oral delivery

*Note: Direct solubility data for the target compound is unavailable, but dihydrochloride salts generally exhibit better aqueous solubility than free bases.

Key Insights :

  • The dihydrochloride form of the target compound likely balances solubility and stability, whereas pafuramidine’s maleate salt prioritizes oral absorption .
  • Pentamidine’s isethionate and mesilate salts differ in solubility, impacting formulation strategies for antiparasitic therapies .

Key Insights :

    Biological Activity

    Benzenecarboximidamide, 4,4'-(2,5-furandiyl)bis[N-(2-methylpropyl)- (CAS: 192525-48-7) is a compound of interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

    • Molecular Formula : C26H32N4O
    • Molecular Weight : 416.5585 g/mol
    • Structure : The compound features a furan moiety linked to benzenecarboximidamide groups, which are known for their biological activity.

    Biological Activity Overview

    Research has indicated that compounds with similar structures exhibit significant biological activities, including antitumor and antimicrobial effects. The following sections detail these activities.

    Antitumor Activity

    Recent studies have demonstrated the antitumor potential of benzenecarboximidamide derivatives. Notably:

    • Mechanism of Action :
      • These compounds may exert their effects through DNA binding and inhibition of DNA-dependent enzymes. This mechanism is crucial for their cytotoxicity against tumor cells.
      • They have been evaluated for their ability to induce apoptosis in cancerous cells, particularly in hypoxic conditions typical of tumor microenvironments.
    • Case Studies :
      • A study involving 2D and 3D cell cultures tested various derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds showed promising results in inhibiting cell proliferation with IC50 values indicating effective concentrations .
      • The compound demonstrated higher activity in 2D assays compared to 3D assays, suggesting its effectiveness in more simplified environments .
    • Comparative Analysis :
      CompoundCell LineIC50 (μM)Assay Type
      BenzenecarboximidamideA5496.26 ± 0.332D
      BenzenecarboximidamideHCC82720.46 ± 8.633D
      Benzimidazole DerivativeWM115<102D

    Antimicrobial Activity

    In addition to antitumor properties, benzenecarboximidamide derivatives have shown antimicrobial activity:

    • Testing Methods :
      • Compounds were evaluated using broth microdilution methods against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
      • Results indicated effective inhibition of bacterial growth at certain concentrations.
    • Case Studies :
      • A specific derivative exhibited significant antibacterial activity with minimal toxicity to eukaryotic cells, making it a candidate for further development as an antimicrobial agent .

    Q & A

    Basic Question: What are the critical physicochemical properties of this compound, and how are they experimentally determined?

    Answer:
    Key physicochemical properties include melting point, boiling point, molecular weight, and hydrogen bonding capacity. For example:

    • Melting point : Determined via differential scanning calorimetry (DSC) or capillary methods. Reported values (e.g., ~245–280°C) must account for solvent systems (e.g., water-isopropanol mixtures) to avoid decomposition .
    • Molecular weight : Validated using high-resolution mass spectrometry (HRMS) or isotopic distribution analysis. The exact mass (e.g., 385.94 g/mol) should align with theoretical calculations .
    • Hydrogen bonding : Quantified via crystallography (e.g., hydrogen bond donor/acceptor counts: 4 and 6, respectively) .

    Basic Question: What spectroscopic and chromatographic methods are used to confirm structural identity and purity?

    Answer:

    • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions (e.g., furandiyl and 2-methylpropyl groups). Coupling constants resolve stereochemical ambiguities .
    • X-ray crystallography : Resolves absolute configuration and interatomic distances (e.g., N–C bond lengths: 1.288–1.354 Å in related amidines) .
    • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98.5%) using reverse-phase columns with UV detection, referencing pharmacopeial standards .

    Advanced Question: How can synthesis routes be optimized to address low yields or byproduct formation?

    Answer:

    • Reagent selection : Use stoichiometric control of lithium alkyls (e.g., LiBun) to minimize side reactions in amidine synthesis .
    • Solvent effects : Polar aprotic solvents (e.g., tetrahydrofuran) enhance intermediate stability. Crystallization from hexane/THF mixtures improves yield .
    • Catalytic additives : Transition metals (e.g., Pd) may facilitate coupling of furandiyl spacers, though ligand choice (e.g., phosphines) must avoid steric clashes with 2-methylpropyl groups .

    Advanced Question: How do hydrogen-bonding networks in crystal structures influence the compound’s stability and reactivity?

    Answer:

    • Network analysis : X-ray crystallography reveals [100]-oriented chains via N–H···N interactions (bond lengths: ~2.2–2.5 Å). These networks stabilize the solid state but may reduce solubility .
    • Solvent interactions : Tetrahydrofuran (THF) forms N–H···O bonds (2.8–3.0 Å), which can be disrupted in polar solvents, affecting dissolution kinetics .
    • Thermal stability : Hydrogen bonding correlates with elevated melting points (e.g., >245°C), confirmed via thermogravimetric analysis (TGA) .

    Advanced Question: How should researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

    Answer:

    • Method validation : Cross-check DSC protocols (heating rate, sample encapsulation) to ensure consistency. Discrepancies may arise from polymorphic forms or hydrate formation .
    • Purity assessment : Combine elemental analysis with HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates) .
    • Solvent history : Document recrystallization solvents (e.g., isopropanol vs. THF), as they influence melting behavior .

    Advanced Question: What strategies mitigate challenges in characterizing flexible substituents (e.g., 2-methylpropyl groups)?

    Answer:

    • Dynamic NMR : Probe rotational barriers of 2-methylpropyl chains via variable-temperature experiments .
    • Crystallographic constraints : Apply isotropic displacement parameters (Ueq) to model disorder in flexible groups during refinement .
    • Computational modeling : Density Functional Theory (DFT) predicts lowest-energy conformers, guiding spectral assignments .

    Advanced Question: How can researchers validate the compound’s biological activity while ensuring structural integrity?

    Answer:

    • Stability assays : Monitor degradation under physiological conditions (pH 7.4, 37°C) via LC-MS, focusing on furandiyl linker hydrolysis .
    • Activity correlation : Compare bioassay results (e.g., enzyme inhibition) with purity data to rule out false positives from impurities .
    • Isotopic labeling : Use 13C/15N-labeled analogs to track metabolic pathways without altering hydrogen-bonding motifs .

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